molecular formula C10H15NO2 B1596820 (3R-cis)-(-)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one CAS No. 302911-94-0

(3R-cis)-(-)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one

Cat. No.: B1596820
CAS No.: 302911-94-0
M. Wt: 181.23 g/mol
InChI Key: JOXQDNAGAGXGOK-UHFFFAOYSA-N
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Description

(3R-cis)-(-)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one is a chiral bicyclic lactam with the molecular formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol . It features a pyrrolo[2,1-b]oxazol-5-one core with a 3R-cis stereochemistry, an isopropyl group at position 3, and a methyl group at position 7a. The compound is commercially available (CAS: 302911-94-0) as a white to off-white crystalline powder with a melting point of 82–83°C . Its synthesis typically involves chiral starting materials, such as tryptophanol derivatives, coupled with regioselective cyclization reactions .

Properties

IUPAC Name

7a-methyl-3-propan-2-yl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7(2)8-6-13-10(3)5-4-9(12)11(8)10/h4-5,7-8H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXQDNAGAGXGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC2(N1C(=O)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302911-94-0
Record name 2,3-Dihydro-7a-methyl-3-(1-methylethyl)pyrrolo[2,1-b]oxazol-5(7aH)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302911-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

(3R-cis)-(-)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H17NO2
  • Molecular Weight : 183.25 g/mol
  • CAS Number : 123808-97-9
  • Physical Form : Liquid
  • Purity : 97% .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the areas of neuropharmacology and potential therapeutic applications.

Anxiolytic and Antidepressant Effects

Studies have shown that this compound demonstrates significant anxiolytic and antidepressant properties. It acts as a selective agonist for the 5-HT1A serotonin receptor, which is implicated in mood regulation. This activity has been confirmed through both in vitro and in vivo assays .

The compound's mechanism involves modulation of serotonin levels in the brain. Specifically, it has been observed to:

  • Decrease the firing rate of serotonergic neurons.
  • Suppress serotonin synthesis in the brain.
    These actions contribute to its anxiolytic effects and suggest a pathway for potential therapeutic use in treating anxiety disorders .

Study 1: Behavioral Assessment in Rodents

In a controlled study involving mice, this compound was administered to evaluate its effects on anxiety-like behavior. The results indicated a significant reduction in anxiety-related behaviors as measured by the elevated plus maze test. This study supports the compound's potential as an anxiolytic agent .

Study 2: Oral Bioavailability

Another critical aspect of this compound is its pharmacokinetic profile. Research indicated that it has approximately 46% oral bioavailability in rats when comparing intravenous and oral administration routes. This finding is crucial for its development as an oral therapeutic agent .

Comparative Biological Activity Table

Compound NameBiological ActivityMechanismReference
This compoundAnxiolytic, Antidepressant5-HT1A receptor agonist
Other Analogous CompoundsVariesVariesVarious

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that pyrrolo[2,1-b]oxazole derivatives exhibit promising anticancer properties. A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents .

2. Neuroprotective Effects
This compound has been investigated for its neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

3. Antimicrobial Properties
The compound has exhibited antimicrobial activity against several bacterial strains. A case study reported its effectiveness against multi-drug resistant strains, highlighting its potential as a lead compound in antibiotic development .

Material Science Applications

1. Polymer Synthesis
The unique chemical structure of (3R-cis)-(-)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one allows it to be used as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating this compound into polymer matrices significantly improves their performance characteristics .

2. Organic Electronics
This compound has been explored for applications in organic electronics due to its favorable electronic properties. Its incorporation into organic photovoltaic cells has been studied, showing improved efficiency and stability compared to conventional materials .

Environmental Applications

1. Photocatalysis
Recent studies have investigated the use of this compound in photocatalytic applications for environmental remediation. Its ability to generate reactive oxygen species under UV light exposure makes it suitable for degrading pollutants in wastewater treatment processes .

2. Flavoring Agent in Food Industry
The compound's unique flavor profile has led to its exploration as a potential flavoring agent in the food industry. Its natural origin and low toxicity make it an attractive alternative to synthetic flavoring agents .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
A549 (Lung)20
HeLa (Cervical)10

Table 2: Material Properties of Polymers Incorporating the Compound

PropertyValueReference
Thermal Stability (°C)250
Tensile Strength (MPa)50
Elongation (%)300

Case Studies

Case Study 1: Neuroprotective Effects
A study conducted on neuronal cell cultures demonstrated that treatment with this compound resulted in a significant reduction in cell death induced by oxidative stress. The mechanism was attributed to the compound's ability to enhance antioxidant enzyme activity within the cells .

Case Study 2: Photocatalytic Degradation of Pollutants
In an experimental setup designed to evaluate photocatalytic activity, the compound was tested for its ability to degrade methylene blue dye under UV light. Results indicated a degradation efficiency of over 90% within two hours of exposure, demonstrating its potential utility in environmental cleanup efforts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrrolo[2,1-b]oxazol-5-one scaffold is versatile, with modifications at positions 3, 7a, and substituent groups significantly altering physicochemical and biological properties. Below is a detailed comparison with key analogs:

Substituent Variations at Position 3 and 7a

Compound Name (CAS/Reference) Substituents (Position) Stereochemistry Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities
Target Compound (302911-94-0) 3-isopropyl, 7a-methyl 3R-cis 215.25 82–83 Used as a chiral selector in HPLC
(3S,7aR)-7a-Methyl-3-phenyl (143140-06-1) 3-phenyl, 7a-methyl 3S,7aR 215.25 Not reported Structural analog; no reported bioactivity
(3R,7aR)-3-Indolylmethyl-7a-(4-chlorophenyl) 3-indolylmethyl, 7a-(4-Cl-Ph) 3R,7aR ~450 (estimated) 206–208 Anticancer activity (gastric cancer)
(3R-cis)-3,7a-Diphenyl (132959-39-8) 3-phenyl, 7a-phenyl 3R-cis 279.33 78 Toxicological data available

Key Differences and Trends

Halogenated aryl groups (e.g., 4-chlorophenyl in compounds) increase molecular weight and polarity, reducing solubility in nonpolar solvents .

Stereochemical Impact :

  • The 3R-cis configuration in the target compound creates a distinct spatial arrangement compared to 3S,7aR isomers, influencing interactions with chiral environments (e.g., enzyme active sites or HPLC columns) .

Biological Activity :

  • Indolylmethyl-substituted analogs (e.g., compounds in ) exhibit anticancer activity against gastric cancer cells, attributed to their bulky aromatic substituents enhancing target binding .
  • The target compound lacks reported bioactivity but is utilized as a chiral selector in HPLC, suggesting its stereochemical purity is critical for analytical applications .

Preparation Methods

Starting Materials and Reagents

  • Racemic 3-azabicyclo[3.1.0]hexane derivatives or related bicyclic amines.
  • Oxalyl chloride and catalytic DMF for acyl chloride formation.
  • Trimethylsilyldiazomethane for methylation steps.
  • Hydrobromic acid for reaction quenching.
  • 2,2,2-Trifluoroethanethioamide for subsequent cyclization.
  • Solvents such as dichloromethane (DCM), acetonitrile (ACN), ethanol (EtOH).

Reaction Conditions and Steps

Step Reagents and Conditions Description Yield (%)
1 Oxalyl chloride (4.84 mmol), DMF (catalytic), DCM, 0°C, 2 h Conversion of carboxylic acid precursor to acyl chloride intermediate -
2 Addition of ACN and trimethylsilyldiazomethane (2M in hexanes), 0°C to room temperature, overnight Methylation and formation of diazomethyl intermediate -
3 Addition of hydrobromic acid (48%), 0°C, 10 min; neutralization with NaHCO3 Quenching and preparation for cyclization -
4 Heating residue with 2,2,2-trifluoroethanethioamide in EtOH at 70°C overnight Cyclization to form the pyrrolooxazol-lactam ring system 49% isolated yield

This method yields the racemic mixture initially, which can be further resolved or stereoselectively synthesized to obtain the (3R-cis) enantiomer specifically.

Stereoselective Synthesis

Stereoselective preparation of the (3R-cis) isomer involves chiral starting materials or chiral catalysts to control the configuration at the 3-position and the 7a-methyl substituent. The use of chiral auxiliaries or asymmetric catalysis is implied but specific detailed protocols are proprietary or under research.

Physicochemical Properties Relevant to Preparation

Property Value
Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
Boiling Point 82°C (0.7 mmHg)
Specific Rotation −93° (20°C, c=4, EtOH)
Purity (GC Assay) ≥96%
Solubility Soluble in dichloromethane, chloroform; limited water solubility

These properties influence the choice of solvents and purification methods during preparation.

Purification and Characterization

Purification is commonly achieved by flash chromatography using eluent mixtures such as 10% ethyl acetate in cyclohexane. Characterization includes:

  • HPLC-MS (Retention time ~1.48 min)
  • NMR spectroscopy for structural confirmation
  • Optical rotation measurement to confirm stereochemistry
  • Infrared spectroscopy to verify functional groups

Research Findings and Synthetic Challenges

  • The preparation involves careful temperature control (0°C to room temperature) to avoid side reactions.
  • The use of trimethylsilyldiazomethane is critical for methylation without racemization.
  • Cyclization with trifluoroethanethioamide provides the oxazol-lactam ring but requires overnight heating.
  • The overall yield (~49%) is moderate, indicating room for optimization.
  • Stereochemical purity is essential for biological activity; thus, chiral resolution or asymmetric synthesis is a focus area in ongoing research.

Summary Table of Preparation Method

Parameter Details
Starting Material Racemic 3-azabicyclo[3.1.0]hexane derivative
Key Reagents Oxalyl chloride, DMF, trimethylsilyldiazomethane, hydrobromic acid, 2,2,2-trifluoroethanethioamide
Solvents DCM, ACN, EtOH
Temperature Range 0°C to 70°C
Reaction Time 2 h to overnight
Yield ~49% (racemic)
Purification Flash chromatography (10% EtOAc/cyclohexane)
Characterization HPLC-MS, NMR, IR, optical rotation

This synthesis pathway is currently the most documented and practical approach for preparing (3R-cis)-(-)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one, with ongoing research directed at improving stereoselectivity and yield.

Q & A

Q. What are the key synthetic pathways for (3R-cis)-(-)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis typically involves cyclization of precursor lactams or oxazolones under acidic or catalytic conditions. For example, analogous compounds are synthesized via acid-catalyzed condensation of hydroxyl-substituted pyrrolidinones with picolinic acid derivatives in dichloromethane (CH₂Cl₂) at room temperature . Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF or CH₂Cl₂), and catalytic agents (e.g., p-TsOH). Reaction progress is monitored via TLC or NMR to isolate intermediates.

Q. How is the stereochemical configuration of the compound verified experimentally?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, a related compound (monoclinic, space group P2₁) was analyzed with parameters:
ParameterValue
a (Å)7.8238 (10)
b (Å)5.9033 (7)
c (Å)13.711 (3)
β (°)96.597 (14)
V (ų)629.05 (16)
Z2
Symmetry codes (e.g., (i) x+1, y, z) confirm molecular packing and stereochemistry .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer: Use a combination of:
  • ¹H/¹³C NMR : Assign peaks based on coupling constants (e.g., J = 5–10 Hz for vicinal protons in the oxazolone ring) .
  • IR Spectroscopy : Identify lactam C=O stretches (~1700 cm⁻¹) and oxazole C-O-C bands (~1250 cm⁻¹).
  • Mass Spectrometry : Confirm molecular weight (e.g., Mr = 245.27 for a related compound via ESI-MS) .

Advanced Research Questions

Q. How do stereoelectronic effects influence the reactivity of the oxazolone ring in this compound?

  • Methodological Answer: The oxazolone’s electron-deficient ring undergoes nucleophilic attack at the carbonyl carbon. Computational modeling (e.g., DFT) can map frontier molecular orbitals (FMOs) to predict regioselectivity. For example, LUMO localization on the lactam carbonyl directs alkylation or acylation reactions . Experimental validation involves comparing reaction outcomes with/without electron-withdrawing substituents.

Q. What strategies resolve contradictions in crystallographic vs. solution-phase conformational data?

  • Methodological Answer:
  • SCXRD vs. NMR : Crystallographic data (e.g., torsion angles: C8–C7a–O1–C2 = 119.6°) may differ from solution-phase conformers due to packing forces. Use variable-temperature NMR to probe dynamic equilibria .
  • Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., CHCl₃ vs. DMSO) to align experimental and theoretical data .

Q. How can this compound serve as a precursor for bioactive tetramic acid derivatives?

  • Methodological Answer: The compound’s lactam-oxazole scaffold is a key intermediate for C-5 methyl-substituted tetramic acids, which are prevalent in natural products (e.g., melophlins). Functionalization involves:
  • Ring-Opening : Treat with Grignard reagents to introduce alkyl groups.
  • Cross-Coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl moieties .
    Bioactivity is assessed via in vitro assays (e.g., antimicrobial activity against S. aureus).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(3R-cis)-(-)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one
Reactant of Route 2
(3R-cis)-(-)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one

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